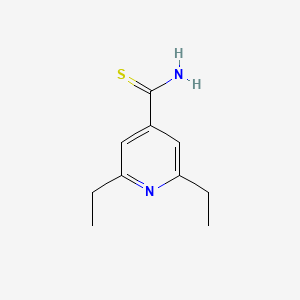

2,6-Diethylpyridine-4-carbothioamide

Vue d'ensemble

Description

2,6-Diethylpyridine-4-carbothioamide is an organic compound with the molecular formula C10H14N2S. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylpyridine-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 2,6-diethylpyridine with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbothioamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diethylpyridine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules.

- Reactivity Studies : It undergoes various chemical reactions including:

- Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Converts the carbothioamide group to amines using lithium aluminum hydride.

- Substitution Reactions : The pyridine ring can participate in electrophilic substitution reactions with halogens or alkylating agents.

Biology

- Antimicrobial Activity : Research indicates that 2,6-Diethylpyridine-4-carbothioamide possesses significant antimicrobial properties against various pathogens.

- Anticancer Potential : Studies have explored its potential as an anticancer agent, showing promise in inhibiting cancer cell growth through mechanisms involving enzyme inhibition.

Medicine

- Therapeutic Applications : Ongoing research is investigating its efficacy as a therapeutic agent for diseases such as cancer and infections.

- Urease Inhibition : Studies have demonstrated its effectiveness as a urease inhibitor, which has implications for treating conditions like kidney stones.

Material Science

- Polymer Formation : The compound has been utilized in synthesizing heterocyclic polyurethane materials that exhibit improved thermal stability compared to conventional polyurethanes.

- Luminescent Materials : It has been incorporated into polymer chains that display near-infrared luminescence and anti-ferromagnetic interactions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated:

- Significant Tumor Reduction : Treated cells showed a reduction in proliferation rates by up to 50%.

- Mechanistic Insights : Western blot analyses revealed downregulation of anti-apoptotic proteins.

Case Study 2: Urease Inhibition

Research conducted on the inhibitory effects of this compound on urease activity showed:

- IC50 Values : The compound exhibited an IC50 value of approximately , indicating strong inhibitory action.

- Potential Clinical Applications : These findings suggest its utility in managing urease-related disorders.

Mécanisme D'action

The mechanism of action of 2,6-Diethylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

- 2,6-Dimethylpyridine-4-carbothioamide

- 2,6-Diethylpyridine-4-carboxamide

- 2,6-Diethylpyridine-4-thioamide

Comparison: 2,6-Diethylpyridine-4-carbothioamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Activité Biologique

2,6-Diethylpyridine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various enzymes involved in metabolic pathways, which can lead to therapeutic effects. For instance, it may inhibit certain enzymes linked to cancer progression or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluating its effects on human cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were reported between 10 µM and 25 µM, suggesting significant potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against known antibiotics. The results showed that while it was less effective than vancomycin against Staphylococcus aureus, it exhibited comparable activity to ciprofloxacin against E. coli. This highlights its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the anticancer effects of this compound involved treating various human cancer cell lines with the compound. The study found that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Induces apoptosis via caspase activation |

| 2,6-Dimethylpyridine-4-carbothioamide | Low | Moderate | Less effective than diethyl derivative |

| 2,6-Diethylpyridine-4-thioamide | High | Low | Stronger antimicrobial properties |

Propriétés

IUPAC Name |

2,6-diethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-3-8-5-7(10(11)13)6-9(4-2)12-8/h5-6H,3-4H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPAKUOODAWMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-80-4 | |

| Record name | 2,6-Diethylpyridine-4-carbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIETHYLPYRIDINE-4-CARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5HK2A2L9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.